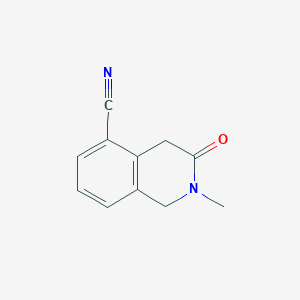
N-((2-aminophenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-aminophenyl)sulfonyl)acetamide is a chemical compound with the molecular formula C8H10N2O3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an acetamide group attached to a sulfonyl group, which is further connected to an aminophenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-aminophenyl)sulfonyl)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the desired product . Another method involves the use of 4-aminobenzenesulfonyl chloride and acetamide in the presence of sodium hydroxide, which also yields this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale reflux reactions. The use of ultrasonic irradiation has also been explored as an eco-friendly and time-efficient method for synthesizing this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-((2-aminophenyl)sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-((2-aminophenyl)sulfonyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Industry: This compound is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-((2-aminophenyl)sulfonyl)acetamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting this pathway, the compound prevents the synthesis of folic acid, thereby exerting its antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfacetamide: A closely related compound with similar antibacterial properties.
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide: Another derivative with notable biological activities.
N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide: Known for its pharmacological significance.
Uniqueness
N-((2-aminophenyl)sulfonyl)acetamide stands out due to its specific structure, which allows it to interact uniquely with bacterial enzymes. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C8H10N2O3S |
|---|---|
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11) |
Clave InChI |
IOQXKJTZYDZAFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)








![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)



